molecular formula C9H7F2NO B8740176 6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one

6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one

Cat. No. B8740176
M. Wt: 183.15 g/mol
InChI Key: HVPNETSYDVJGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053509

Procedure details

Aluminium chloride (134 g) is added with vigorous stirring to 3',4'-difluoro-3-chloropropionanilide (67 g) and then, after approximately 2 minutes, 3',4'-difluoro-3-chloropropionanilide (135.9 g) and aluminium chloride (272 g) are added again in small portions in the course of 15 minutes. The temperature rises spontaneously to approximately 60° C. and the reaction mixture becomes liquid. The mixture is then heated to 110° C. in the course of 20 minutes and maintained at between 110° C. and 120° C. for 2 hours. The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes with vigorous stirring into a mixture of 35% strength hydrochloric acid (840 cc) and crushed ice (1 kg). The temperature is allowed to rise to approximately 20° C. and the product is drained, washed with water (2×600 cc), ethanol (300 cc) at 5° C. and ethyl ether (2×400 cc) at approximately 20° C. 6,7-Difluoro-1,4-dihydrocarbostyril (131.58 g) is obtained in the form of a beige solid, m.p. 216° C., which is used without further treatment for the subsequent steps.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
135.9 g
Type
reactant
Reaction Step Three
Quantity
272 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH:15]=[CH:16][C:17]=1[F:18])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]Cl>Cl>[F:18][C:17]1[CH:16]=[C:15]2[C:8](=[CH:7][C:6]=1[F:5])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
FC=1C=C(NC(CCCl)=O)C=CC1F
Step Three
Name
Quantity
135.9 g
Type
reactant
Smiles
FC=1C=C(NC(CCCl)=O)C=CC1F
Name
Quantity
272 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
Quantity
840 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises spontaneously to approximately 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at between 110° C. and 120° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to rise to approximately 20° C.
WASH
Type
WASH
Details
washed with water (2×600 cc), ethanol (300 cc) at 5° C.
CUSTOM
Type
CUSTOM
Details
at approximately 20° C

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
FC=1C=C2CCC(NC2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 131.58 g
YIELD: CALCULATEDPERCENTYIELD 235.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.